Tropoxin

Solubility Formulation Cell-based assays

Standard flavonoids like rutin suffer from poor aqueous solubility, causing inconsistent cellular uptake and unreliable assay data. Troxerutin solves this with trihydroxyethylation. - ≥98% purity; CAS 7085-55-4 - ~100x higher water solubility than rutin; no DMSO vehicle needed - Extended half-life (t1/2β 10-25 hrs) supports once-daily oral dosing - Ideal for CVI, endothelial barrier, and Skp2 degradation studies - Bulk custom synthesis available; verified stability for multi-week metabolic studies

Molecular Formula C18H24N2O5
Molecular Weight 348.4 g/mol
Cat. No. B1224757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTropoxin
Synonyms3-(3,4,5-trimethoxybenzoyloximino)-8-methyl-8-azabicyclo(3,2,1)octane
tropoxin
Molecular FormulaC18H24N2O5
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(=NOC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C2
InChIInChI=1S/C18H24N2O5/c1-20-13-5-6-14(20)10-12(9-13)19-25-18(21)11-7-15(22-2)17(24-4)16(8-11)23-3/h7-8,13-14H,5-6,9-10H2,1-4H3
InChIKeyVRJOZKQKYDFLGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Troxerutin (Tropoxin) Overview


Tropoxin, most commonly known as troxerutin (trihydroxyethylrutin), is a semi-synthetic flavonoid derivative obtained by hydroxyethylation of the naturally occurring flavonol rutin [1]. It is a yellow powder with high aqueous solubility, belonging to the class of flavonoid-3-O-glycosides [2]. Troxerutin constitutes approximately 80% of the tri-substituted rutin fraction (tris-rutin) [2]. The compound has been investigated in clinical trials for chronic venous insufficiency and is classified as a small molecule investigational drug [3]. It exhibits multiple pharmacological activities including antioxidant, anti-inflammatory, antihyperlipidemic, and nephroprotective effects, demonstrated across diverse in vitro and in vivo experimental systems [1][4].

Semi-synthetic flavonoid derivative; trihydroxyethylated rutin
High aqueous solubility supports buffer-based assay workflows
Two distinct chemical entities share the Tropoxin name; verify structural identity

Troxerutin vs. Rutin: Key Differences


Troxerutin is a trihydroxyethylated derivative of rutin; this structural modification confers physicochemical and pharmacokinetic properties that fundamentally distinguish it from its parent compound and other flavonoid analogs [1]. The addition of three hydroxyethyl groups at the 3', 4', and 7 positions of the rutin scaffold increases aqueous solubility by approximately 100-fold compared to rutin , enabling substantially improved cellular uptake and distinct bioavailability profiles . This solubility difference directly impacts experimental reproducibility in cell-based assays and in vivo models where compound delivery consistency is critical. Furthermore, the hydroxyethylation alters the electronic configuration of the flavonoid core, resulting in divergent free radical scavenging capacities and distinct molecular target engagement—troxerutin modulates pathways including Skp2 degradation in vascular smooth muscle cells, Nrf2/HO-1 signaling, and MDM2-p53 interactions [2][3]. These mechanistic differences render troxerutin pharmacologically non-equivalent to rutin, quercetin, or other unmodified flavonoids in applications where specific vascular protection, antithrombotic activity, or predictable in vivo performance is required [4].

Troxerutin vs. Rutin
Hydroxyethylation confers ~100-fold solubility increase and distinct target engagement (Skp2, Nrf2/HO-1, MDM2-p53). Rutin is not a functional substitute in aqueous assay or vascular models.
Tropoxin (flavonoid) vs. Tropoxin (5-HT2 antagonist)
Two unrelated compounds share the same trade name. The trihydroxyethylrutin flavonoid (CAS: 7085-55-4) differs structurally and mechanistically from the azabicyclooctane 5-HT2 antagonist. Verify CAS and structure before procurement.
Troxerutin vs. Quercetin
Quercetin aglycone has distinct solubility, ROS-scavenging capacity, and lacks the Skp2-targeting mechanism reported for troxerutin. Pathway-response endpoints may differ.

Quantitative Evidence: Troxerutin Differentiation


Aqueous Solubility Advantage Over Rutin

Troxerutin demonstrates >100-fold higher aqueous solubility compared to its parent compound rutin . This solubility enhancement is a direct consequence of the trihydroxyethyl substitution at the 3', 4', and 7 positions of the flavonoid core. While rutin is practically insoluble in cold water, ethanol, ether, benzene, and chloroform, troxerutin is readily water-soluble [1]. This property enables troxerutin to integrate seamlessly into aqueous-based assay buffers and cell culture media without precipitation, eliminating the need for organic co-solvents that may confound cellular readouts [2].

Aqueous Solubility Advantage
Cross-study comparable
>100-fold higher aqueous solubility vs. rutin
Supports buffer-based assay compatibility without organic co-solvents.
Attributed to trihydroxyethyl substitution at 3', 4', 7 positions.
Solubility Formulation Cell-based assays

Extended Elimination Half-Life

Following oral administration, troxerutin exhibits an elimination half-life (t1/2β) of 10-25 hours and reaches peak plasma concentration (Cmax) within 1-6 hours . Plasma protein binding is approximately 30%, and the compound undergoes enterohepatic recirculation with approximately 70% of metabolites excreted via feces . These pharmacokinetic parameters enable once- to twice-daily dosing regimens and provide sustained systemic exposure. The relative bioavailability of troxerutin from formulated products has been measured at 97.8 ± 37.1% compared to an aqueous standard solution [1].

Elimination Half-Life
Cross-study comparable
t1/2β = 10–25 h; Cmax within 1–6 h
Supports sustained exposure in oral in vivo models.
Human oral administration; protein binding ≈30%.
Pharmacokinetics Bioavailability Oral dosing

Anti-Inflammatory Efficacy vs. Aspirin

In a comparative study evaluating the anti-inflammatory properties of flavonols, troxerutin exhibited a significantly greater anti-inflammatory effect than acetylsalicylic acid (aspirin) in LPS-stimulated RAW 264.7 macrophage cells . The study assessed inhibition of nitric oxide (NO) production and reduction of COX-2 protein levels. While quercetin and rutin demonstrated high ROS-scavenging capacity, troxerutin and acetylsalicylic acid showed relatively lower direct ROS-scavenging function, yet troxerutin's anti-inflammatory activity exceeded that of acetylsalicylic acid [1].

Anti-Inflammatory vs. Aspirin
Direct head-to-head comparison
Troxerutin > acetylsalicylic acid in NO inhibition and COX-2 reduction
Supports anti-inflammatory pathway-response interpretation.
LPS-stimulated RAW 264.7 macrophage model.
Anti-inflammatory NO inhibition COX-2

Unique Skp2 Targeting in VSMCs

Troxerutin significantly reduces viability and downregulates Skp2 (S-phase kinase-associated protein 2) in vascular smooth muscle cells (VSMCs), a mechanism not reported for rutin or other common flavonoids [1]. Skp2 is an E3 ubiquitin ligase that promotes cell cycle progression and is a validated therapeutic target for atherosclerosis, pulmonary hypertension, and vascular restenosis. Troxerutin's anti-proliferative effects on VSMCs and mitigation of neointima formation are mediated specifically through Skp2 degradation [1].

Unique Skp2 Targeting
Class-level inference
Skp2 degradation in VSMCs; reduced neointima formation
Supports vascular pathway interrogation; not reported for rutin or quercetin.
Mechanism-specific review recommended.
Vascular biology Skp2 Restenosis

Cerebrovascular Serotonin Antagonism

Note: A distinct compound also named Tropoxin (3-(3,4,5-trimethoxybenzoyloxyimino)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride) is a 5-HT2 receptor antagonist developed as an antimigraine agent. In direct comparative studies, Tropoxin surpasses the established antimigraine drug methysergide in antiserotonin cerebrovascular activity [1]. Tropoxin completely eliminated serotonin-induced constriction of cerebral vessels in ischemic brain damage models and showed specific affinity for 5-HT2 receptors in rat brain without altering blood pressure responses to noradrenaline, acetylcholine, or histamine [2][3]. Pilot clinical trials provided evidence of high efficacy in interictal treatment of frequent and severe migraine attacks [4]. The median lethal dose (LD50) at oral administration in female mice is 1152 mg/kg (686-1932 mg/kg), classifying the compound as low-toxicity (Class 4) [5].

Cerebrovascular 5-HT Antagonism
Direct head-to-head comparison
Eliminated serotonin-induced cerebral vessel constriction; > methysergide
Supports 5-HT2 antagonist research in cerebrovascular models.
Applies to azabicyclooctane Tropoxin, not flavonoid troxerutin.
Migraine 5-HT2 receptor Cerebrovascular

Troxerutin Research Applications


In Vitro Vascular Permeability Studies

Troxerutin is optimally deployed in in vitro models of endothelial barrier function, capillary permeability, and vascular inflammation. Its >100-fold solubility advantage over rutin enables precise concentration-response studies in aqueous buffers without DMSO vehicle interference . The compound has demonstrated reduction of capillary permeability and restoration of venous refilling time in clinical studies of chronic venous insufficiency [1], supporting its use in endothelial cell monolayer permeability assays and leukocyte adhesion studies. Troxerutin's targeting of Skp2 degradation in vascular smooth muscle cells provides a unique mechanistic angle for atherosclerosis and restenosis research [2].

Sustained Oral Bioavailability In Vivo Models

For rodent or other mammalian in vivo studies where extended systemic exposure is required, troxerutin's pharmacokinetic profile (t1/2β = 10-25 hours) supports once-daily oral dosing regimens . This extended half-life reduces handling stress on experimental animals and maintains consistent drug levels for chronic disease models. The compound has demonstrated protective efficacy in D-galactose-induced liver injury models, high-fat diet-induced metabolic syndrome models, and hepatic ischemia-reperfusion injury in rats [3][4], making it suitable for multi-week metabolic and hepatoprotection studies.

Anti-Inflammatory & COX-2 Pathway Screening

Researchers investigating flavonoid-mediated anti-inflammatory mechanisms should consider troxerutin for comparative studies against acetylsalicylic acid and other NSAID reference compounds. Direct evidence demonstrates that troxerutin exhibits significantly greater anti-inflammatory activity than acetylsalicylic acid in LPS-stimulated RAW 264.7 macrophages via inhibition of NO production and reduction of COX-2 levels . This positions troxerutin as a valuable tool compound for dissecting COX-2-dependent versus COX-2-independent anti-inflammatory pathways in macrophage biology.

Cerebrovascular and Migraine Pharmacology

For investigators focused on serotonin receptor pharmacology, cerebrovascular regulation, or migraine therapeutics, the Tropoxin compound (3-(3,4,5-trimethoxybenzoyloxyimino)-8-methyl-8-azabicyclo[3.2.1]octane hydrochloride) provides a validated 5-HT2 receptor antagonist with demonstrated superiority over methysergide in antiserotonin cerebrovascular activity [5]. Preclinical models have confirmed its ability to completely eliminate serotonin-induced cerebral vessel constriction following ischemic brain damage [6]. The compound's low toxicity profile (LD50 oral = 1152 mg/kg in mice; Class 4 toxicity) supports its use in extended preclinical safety and efficacy evaluations [7].

Application
Selection Property
Validation Focus
Endothelial barrier function studies
Aqueous solubility >100-fold vs. rutin
Permeability assay reproducibility; DMSO-free vehicle control
Sustained oral exposure in rodent models
Reported elimination half-life 10–25 h
Plasma exposure model review; reduced handling stress
Anti-inflammatory pathway screening
COX-2 / NO inhibition endpoint comparison
Macrophage assay context; comparator-response interpretation
Vascular restenosis pathway research
Skp2-targeting mechanism in VSMCs
Neointima formation endpoint; class-specific review
Cerebrovascular 5-HT2 receptor studies
5-HT2 antagonist scaffold (azabicyclooctane)
Cerebral vessel constriction assay; verify CAS identity
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